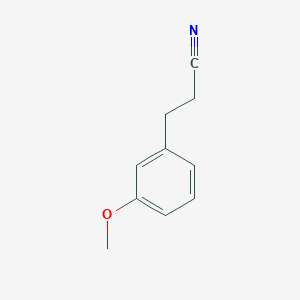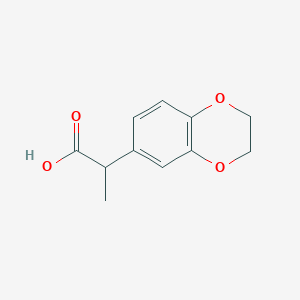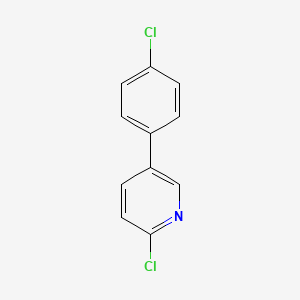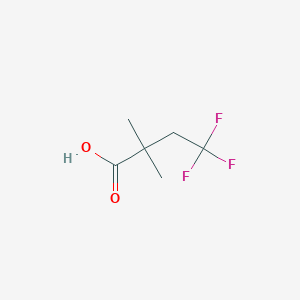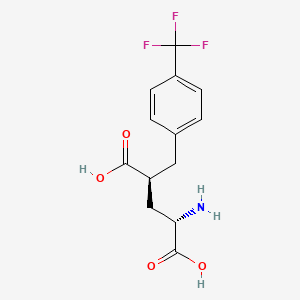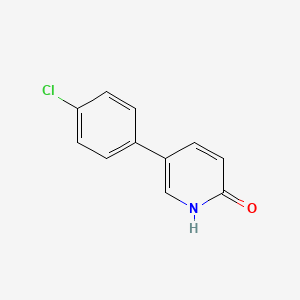
5-(4-Chlorophenyl)-2-hydroxypyridine
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound can undergo, including its reactivity and stability.Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, density, molar mass, and specific rotation.Scientific Research Applications
Synthesis and Structure in Chemistry
The compound 5-(4-Chlorophenyl)-2-hydroxypyridine has been utilized in the synthesis and study of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines. These complexes exhibit luminescent properties and show ligand-centered reduction processes, making them significant in the study of redox and absorption properties in inorganic chemistry (Neve et al., 1999).
Reactivity and Synthesis in Organic Chemistry
Research in organic chemistry has explored the synthesis and reactivity of derivatives of 5-chloro-2,4-dihydroxypyridine, a compound related to 5-(4-Chlorophenyl)-2-hydroxypyridine. This includes studying its reactions with bromine and aqueous solutions of hydrobromic and hydrochloric acid, contributing to the understanding of organic synthesis mechanisms (Kolder & Hertog, 2010).
Biologically Active Compounds Development
In the field of medicinal chemistry, derivatives of 5-(4-Chlorophenyl)-2-hydroxypyridine have been synthesized and evaluated for their antibacterial and antifungal properties. This research contributes to the development of new pharmacologically active compounds (Karabasanagouda et al., 2009).
Applications in Material Science
Research has also been conducted on 2-hydroxypyridine ester-based liquid crystals, which include derivatives of 5-(4-Chlorophenyl)-2-hydroxypyridine. These studies focus on their mesophase behavior and applications in the field of material science, particularly in the development of liquid crystal displays (Hagar et al., 2020).
Anticancer Research
In anticancer research, derivatives of 5-(4-Chlorophenyl)-2-hydroxypyridine have been synthesized and tested for their effects on the proliferation and survival of cancer cells, demonstrating potential applications in developing new cancer therapies (Temple et al., 1983).
Iron Chelation in Clinical Conditions
The synthesis and analysis of N-arylhydroxypyridinone derivatives, related to 5-(4-Chlorophenyl)-2-hydroxypyridine, have been explored for their application as iron chelators in clinical conditions like iron overload. This research is significant in the development of treatments for conditions requiring iron chelation therapy (Saghaie et al., 2007).
Safety And Hazards
This would involve detailing the compound’s toxicity, flammability, and other hazards. It may also include handling and disposal recommendations.
Future Directions
This would involve discussing potential future research directions, such as new synthetic routes, potential applications, and areas for further study.
For a specific compound like “5-(4-Chlorophenyl)-2-hydroxypyridine”, you would need to consult the relevant scientific literature or databases. Please note that not all compounds will have information available for all these categories, especially if they are novel or not widely studied. If you have access to scientific databases or journals, they can be a great resource for this kind of information. You can also consult material safety data sheets (MSDS) for safety and hazard information.
properties
IUPAC Name |
5-(4-chlorophenyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-10-4-1-8(2-5-10)9-3-6-11(14)13-7-9/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICHMBLPJGYPGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437498 | |
| Record name | 5-(4-CHLOROPHENYL)-2-HYDROXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-2-hydroxypyridine | |
CAS RN |
76053-43-5 | |
| Record name | 5-(4-CHLOROPHENYL)-2-HYDROXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile](/img/structure/B1353972.png)
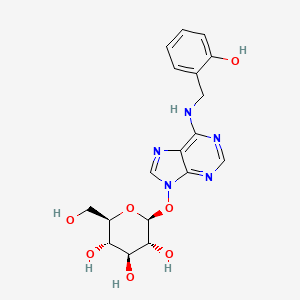
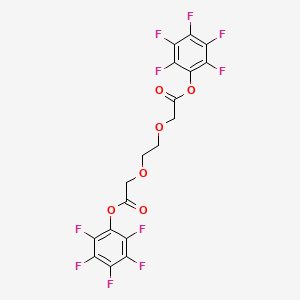


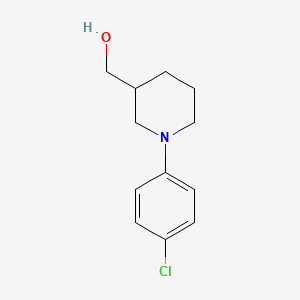
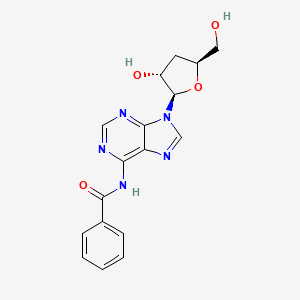
![tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate](/img/structure/B1353986.png)
